molecular formula C16H28N4O B2932223 N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1396887-02-7

N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No. B2932223
CAS RN: 1396887-02-7
M. Wt: 292.427
InChI Key: WTGSKBQKBHIFNQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. TAK-659 inhibits the activity of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells and immune cells.

Scientific Research Applications

Structural Analysis and Formation

  • The compound is involved in the formation of structures with significant dihedral angles between pyrazole and piperidine rings, as exemplified in a study by Richter et al. (2009), where the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).

Interaction with CB1 Cannabinoid Receptor

  • This compound shows potential in molecular interaction studies, such as its antagonistic activity with the CB1 cannabinoid receptor. Shim et al. (2002) explored its conformational analysis and implications in receptor binding, contributing significantly to understanding receptor-ligand interactions (Shim et al., 2002).

Synthesis and Characterization

  • Deng et al. (2016) focused on the design and synthesis of new pyrazole amide derivatives based on the structure of the compound, highlighting its role in the development of new chemical entities with insecticidal activity (Deng et al., 2016).

Catalysis and Chemical Reactions

  • The compound plays a role in catalytic processes, as demonstrated in the study of the asymmetric [3+2] cycloaddition of acrylamides with an allenoate, where derivatives of 3,5-dimethyl-1H-pyrazole were employed (Han et al., 2011). This study provides insights into the compound's utility in facilitating specific chemical reactions (Han et al., 2011).

properties

IUPAC Name

N-tert-butyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O/c1-12-10-13(2)20(18-12)11-14-6-8-19(9-7-14)15(21)17-16(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGSKBQKBHIFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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